molecular formula C14H17NO3 B3111156 Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate CAS No. 1820598-69-3

Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

Cat. No.: B3111156
CAS No.: 1820598-69-3
M. Wt: 247.29 g/mol
InChI Key: BENQIPNJLDAXAT-RWANSRKNSA-N
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Description

Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is a chiral pyrrolidone derivative characterized by a five-membered lactam ring with a methyl ester substituent at the 3-position and an (R)-configured 1-phenylethyl group at the 1-position. This compound (CAS: 1820598-69-3; molecular formula: C₁₄H₁₇NO₃; molecular weight: 247.29) is synthesized via stereoselective routes, with reported yields up to 97% . It is commonly used as a building block in pharmaceutical research, particularly in the development of chiral auxiliaries or bioactive molecules. The compound’s purity typically exceeds 95%, as noted in commercial catalogs .

Properties

IUPAC Name

methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENQIPNJLDAXAT-RWANSRKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with a phenylethyl group and a methyl ester. One common method involves the use of ®-1-phenylethylamine as a starting material, which undergoes a series of reactions including acylation, cyclization, and esterification to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, or it may bind to specific receptors to exert its effects. The exact mechanism depends on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Substituent Variations: Ester vs. Acid Derivatives

Key Example :

  • Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate (Target Compound) Substituent: Methyl ester (-COOCH₃) Solubility: Moderate in organic solvents (e.g., DMSO, methanol) . Reactivity: Ester group allows further derivatization (e.g., hydrolysis to carboxylic acid).
  • 5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic Acid (CAS: 915302-94-2) Substituent: Carboxylic acid (-COOH) Molecular formula: C₁₃H₁₅NO₃; molecular weight: 233.26 . Solubility: Higher polarity enhances aqueous solubility but reduces lipid membrane permeability. Biological relevance: Carboxylic acids are common in active pharmaceutical ingredients (APIs) due to hydrogen-bonding capacity .

Table 1: Ester vs. Acid Derivatives

Property Methyl Ester (Target) Carboxylic Acid
Molecular Weight 247.29 233.26
Key Functional Group -COOCH₃ -COOH
Solubility (Polarity) Moderate High
Synthetic Yield (Max) 97% 16%
Stereochemical Variations

The target compound’s stereochemistry significantly impacts its interactions with biological targets. Variations in configuration at the 1-phenylethyl or 3-carboxylate positions alter spatial orientation and activity:

  • (R)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate (CAS: 852857-11-5)

    • Both 1- and 3-positions are R-configured.
    • Molecular weight: 247.29; purity: 98% .
  • (S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate (CAS: 99735-46-3)

    • 3-position S-configured; 1-position R-configured.
    • Used in chiral resolution studies; purity: >95% .
  • (R)-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate (CAS: 99724-15-9)

    • 1-position S-configured; 3-position R-configured.
    • Highlights the role of phenylethyl group configuration in receptor binding .

Table 2: Stereoisomers and Their Properties

CAS Number Configuration (1-/3-Position) Purity Key Application
852857-11-5 R/R 98% Asymmetric synthesis
99735-46-3 S/R >95% Chiral intermediate
99724-15-9 R/S - Structure-activity studies
Alkyl Chain Modifications in Ester Derivatives

Replacing the methyl ester with longer alkyl chains alters lipophilicity and metabolic stability:

  • Ethyl (1R,3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate (CAS: 647009-30-1)
    • Substituent: Ethyl ester (-COOCH₂CH₃)
    • Molecular weight: 261.33 .
    • Increased lipophilicity may enhance blood-brain barrier penetration compared to methyl ester.

Biological Activity

Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate, also known by its CAS number 1820598-69-3, is a pyrrolidine derivative with potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural features that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula: C14H17NO3
  • Molecular Weight: 247.29 g/mol
  • IUPAC Name: methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate
  • CAS Number: 1820598-69-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring and subsequent functionalization at the carboxylate position. The detailed synthetic pathways have been documented in various studies, highlighting the importance of reaction conditions and catalysts used to achieve high yields and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. Notably, derivatives of pyrrolidine compounds have shown promising activity against both gram-positive and gram-negative bacteria.

Bacterial Strain Activity Level
Staphylococcus aureusModerate to Good
Bacillus subtilisModerate
Pseudomonas aeruginosaGood

In vitro tests indicated that certain derivatives exhibited significant inhibition zones against these pathogens, suggesting potential as antibacterial agents .

Case Studies

A notable study published in PubMed examined a series of 5-oxo-pyrrolidine derivatives, including this compound. The research involved synthesizing various analogs and testing their antibacterial efficacy. The results showed that compounds with specific substitutions on the pyrrolidine ring displayed enhanced activity against tested microbes, indicating structure-activity relationships that could guide future drug design .

Potential Therapeutic Applications

Given its biological activity, this compound may have applications in treating bacterial infections. Its unique structure allows for further modifications that could enhance its efficacy and selectivity.

Future Directions

Further research is needed to explore:

  • Mechanisms of Action: Understanding how this compound interacts at the molecular level with bacterial targets.
  • Toxicity Studies: Evaluating safety profiles in vivo to assess potential therapeutic windows.
  • Broader Spectrum Testing: Investigating efficacy against a wider range of pathogens, including resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Reactant of Route 2
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Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

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